molecular formula C10H13N5O4 B1253093 2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one CAS No. 110457-87-9

2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one

Cat. No.: B1253093
CAS No.: 110457-87-9
M. Wt: 267.24 g/mol
InChI Key: SBQDZMTWLNGLQA-RRKCRQDMSA-N
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Description

2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one is a structurally complex nucleoside analog featuring an imidazo[1,2-a][1,3,5]triazin-4-one core fused with a modified ribose-like moiety. The imidazotriazinone ring system is substituted with an amino group at position 2 and a hydroxyl-rich oxolane (cyclopentane derivative) at position 6.

The compound’s structure distinguishes it from classical nucleoside analogs (e.g., acyclovir) due to its fused triazinone-imidazole heterocycle, which may enhance binding affinity to enzymes like polymerases or kinases. While its exact pharmacological profile remains under investigation, its design aligns with trends in antiviral and anticancer drug development, where modified nucleosides target metabolic pathways critical to pathogens or proliferating cells.

Properties

IUPAC Name

2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-12-9-14(1-2-15(9)10(18)13-8)7-3-5(17)6(4-16)19-7/h1-2,5-7,16-17H,3-4H2,(H2,11,13,18)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQDZMTWLNGLQA-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CN3C2=NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CN3C2=NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-a][1,3,5]triazin-4-one core, followed by the introduction of the tetrahydrofuran ring. Key steps include:

    Formation of the Imidazo[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a series of reactions, including hydroxylation and protection-deprotection steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imidazo[1,2-a][1,3,5]triazin-4-one core can be reduced under specific conditions.

    Substitution: Amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

4-Amino-1,2,4-triazin-5-one Derivatives

Structural Similarities: Both classes share a triazinone backbone, but the target compound integrates an imidazole ring fused to the triazinone, unlike the simpler 4-amino-1,2,4-triazin-5-ones reviewed in . Functional Differences:

  • Bioactivity: 4-Amino-1,2,4-triazin-5-ones exhibit broad-spectrum antimicrobial and anticancer activities via enzyme inhibition (e.g., dihydrofolate reductase) . In contrast, the target compound’s nucleoside-like structure suggests a mechanism involving polymerase inhibition or DNA incorporation.
  • Solubility and Uptake: The oxolane moiety in the target compound likely improves solubility and cellular uptake compared to non-glycosylated triazinones, which often require formulation optimization for bioavailability.

Temozolomide (Imidazotetrazinone)

Structural Comparison: Temozolomide (3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide) shares an imidazole-fused heterocycle but incorporates a tetrazinone ring instead of a triazinone . Mechanistic Contrast:

  • Temozolomide is a prodrug that decomposes to release methyl diazonium ions, causing DNA alkylation and apoptosis in cancer cells.
  • The target compound lacks the tetrazinone ring necessary for alkylation, suggesting a non-alkylating mechanism, possibly as a chain terminator in nucleic acid synthesis.

4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine

Structural Features: This compound (CAS 845524-38-1) features a 1,3,5-triazine ring linked to an imidazole, differing from the fused triazinone-imidazole system of the target compound . The absence of a sugar-like moiety limits its utility in nucleoside-targeted pathways.

Comparative Data Table

Compound Molecular Formula Molecular Weight CAS Number Key Structural Features Reported Bioactivity Mechanism of Action
Target Compound C₁₁H₁₄N₆O₅ 342.27 N/A Imidazo[1,2-a][1,3,5]triazin-4-one + oxolane Under investigation (anticancer/antiviral) Polymerase inhibition (hypothesized)
4-Amino-1,2,4-triazin-5-one derivatives Varies ~112.09 (base) Varies Simple triazinone backbone Antimicrobial, anticancer Enzyme inhibition (e.g., DHFR)
Temozolomide C₆H₆N₆O₂ 194.15 85622-93-1 Imidazotetrazinone Glioblastoma treatment DNA alkylation
4-(1,2-Dihydro-1,3,5-triazin-2-yl)-imidazol-5-amine C₆H₈N₆ 164.17 845524-38-1 Imidazole + 1,3,5-triazine Unspecified Kinase modulation (hypothesized)

Research Findings and Implications

  • Triazinone Derivatives: highlights that substituents on triazinones significantly modulate bioactivity. The target compound’s imidazole fusion and oxolane group may enhance target selectivity compared to simpler derivatives .
  • Toxicity Considerations: Unlike temozolomide, which causes hematologic toxicity due to non-specific alkylation, the target compound’s hypothesized mechanism may reduce off-target effects .

Biological Activity

The compound 2-Amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on various studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a][1,3,5]triazin core with a hydroxymethyl-substituted oxolane. Its molecular formula is C10H13N5O5C_{10}H_{13}N_5O_5 with a molecular weight of approximately 283.244 g/mol. The structural characteristics contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have focused on the anticancer activities of similar compounds within the imidazo[1,2-a][1,3,5]triazin family. For instance:

  • In Vitro Cytotoxicity : Compounds structurally related to 2-amino-imidazotriazines have been tested against various cancer cell lines. In one study, compounds exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and Hep3B. The IC50 values for some derivatives were reported to be in the low micromolar range, indicating potent activity .
CompoundCell LineIC50 (µM)
Compound AHeLa7.79
Compound BHep3B5.80
Compound CCaco-28.64

The mechanisms by which these compounds exert their anticancer effects often involve:

  • Cell Cycle Arrest : Studies have shown that certain derivatives induce G2/M phase arrest in cancer cells, which is critical for halting proliferation .
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells, contributing to their reduced viability.

Antimicrobial Activity

Compounds similar to 2-amino-imidazotriazines have also been evaluated for antimicrobial properties. For example:

  • Antibacterial Activity : Some derivatives have demonstrated efficacy against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/mL .

Case Studies

A notable case involved the testing of a closely related compound against various cancer cell lines where it showed promising results:

  • Study Findings : The compound reduced α-fetoprotein (AFP) secretion in Hep3B cells significantly compared to untreated controls, suggesting a decrease in tumorigenicity and proliferation rates .

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